2-Amino-4-nitrobenzoic acid

Vue d'ensemble

Description

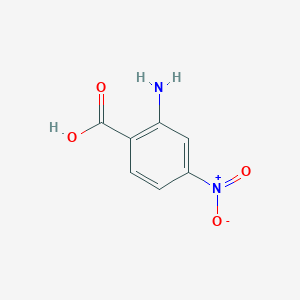

2-Amino-4-nitrobenzoic acid is an organic compound with the molecular formula C7H6N2O4. It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a nitro group at the fourth position on the benzene ring. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and dyes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-nitrobenzoic acid typically involves the nitration of 2-aminobenzoic acid. The process begins with the nitration of 2-aminobenzoic acid using a mixture of concentrated sulfuric acid and fuming nitric acid. This reaction introduces a nitro group at the para position relative to the amino group, yielding this compound .

Another method involves the oxidation of 2-amino-4-nitrotoluene. This process uses oxidizing agents such as potassium permanganate or chromium trioxide to convert the methyl group into a carboxylic acid group, resulting in the formation of this compound .

Industrial Production Methods

In industrial settings, the production of this compound often employs large-scale nitration and oxidation processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .

Analyse Des Réactions Chimiques

Types of Reactions

2-Amino-4-nitrobenzoic acid undergoes various chemical reactions, including:

Coupling Reactions: The compound can undergo coupling reactions with diazonium salts to form azo compounds, which are useful in dye synthesis.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Acyl chlorides or alkyl halides in the presence of a base.

Coupling Reactions: Diazonium salts in an alkaline medium.

Major Products

Reduction: 2,4-Diaminobenzoic acid.

Substitution: N-substituted amides or alkylated derivatives.

Coupling Reactions: Azo compounds.

Applications De Recherche Scientifique

2-Amino-4-nitrobenzoic acid has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-amino-4-nitrobenzoic acid depends on its specific application. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps facilitated by the reducing agent. In coupling reactions, the amino group reacts with diazonium salts to form azo bonds, resulting in the formation of azo compounds .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Amino-3-nitrobenzoic acid: Similar structure but with the nitro group at the third position.

2-Amino-5-nitrobenzoic acid: Similar structure but with the nitro group at the fifth position.

4-Amino-2-nitrobenzoic acid: Similar structure but with the amino and nitro groups swapped positions.

Uniqueness

2-Amino-4-nitrobenzoic acid is unique due to the specific positioning of the amino and nitro groups, which influences its reactivity and the types of reactions it can undergo. This positioning makes it particularly useful in the synthesis of certain dyes and pharmaceuticals that require this specific arrangement of functional groups .

Activité Biologique

2-Amino-4-nitrobenzoic acid (2A4NBA) is a significant compound in the field of medicinal chemistry and biochemistry. Its biological activities have been explored in various studies, revealing its potential applications in pharmacology and toxicology. This article examines the biological activity of 2A4NBA, including its genotoxicity, mutagenicity, and potential therapeutic effects.

- IUPAC Name : this compound

- Molecular Formula : C7H6N2O3

- Molecular Weight : 166.13 g/mol

Genotoxicity and Mutagenicity

Research has indicated that 2A4NBA exhibits significant genotoxic properties. A study conducted on various nitrobenzoic acids, including 2A4NBA, demonstrated positive results in bacterial mutagenicity tests using Salmonella typhimurium strains TA98 and TA100. The compound showed a strong mutagenic response, particularly in the absence of metabolic activation (S9 mix), indicating its direct acting mutagenic nature .

Table 1: Summary of Mutagenicity Tests for this compound

| Test System | Result | Activation Required |

|---|---|---|

| Salmonella TA98 | Positive | No |

| Salmonella TA100 | Positive | Yes |

| Chromosomal Aberration (V79) | Marginally Positive | Yes |

| Micronucleus Assay (HepG2) | Positive | Yes |

Toxicological Studies

Toxicological evaluations have revealed that high doses of nitrobenzoic acids can lead to hematological changes indicative of regenerative anemia. For instance, in a study where rats were administered doses exceeding 210 mg/kg body weight, significant alterations in blood parameters were observed, including increased reticulocyte counts and decreased erythrocyte levels .

Case Study 1: Mutagenicity Assessment

In a comprehensive mutagenicity assessment involving 2A4NBA, researchers utilized the Ames test to evaluate its potential as a mutagen. The results indicated that at concentrations above 50 µg/plate, there was a significant increase in revertant colonies in both TA98 and TA100 strains. This suggests that environmental exposure to this compound could pose genetic risks to human health .

Case Study 2: Pharmacological Applications

Emerging studies have suggested that derivatives of 2A4NBA may possess anti-inflammatory properties. In vitro assays demonstrated that these compounds could inhibit pro-inflammatory cytokines in human cell lines, indicating potential therapeutic applications for inflammatory diseases .

Propriétés

IUPAC Name |

2-amino-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c8-6-3-4(9(12)13)1-2-5(6)7(10)11/h1-3H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEALKTCRMBVTFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Record name | 4-NITROANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020963 | |

| Record name | 4-Nitroanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

4-nitroanthranilic acid appears as orange prisms or orange powder. Sweet taste. (NTP, 1992), Orange solid; [HSDB] | |

| Record name | 4-NITROANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Nitroanthranilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 0.1 mg/mL at 72 °F (NTP, 1992), INSOL IN WATER; SLIGHTLY SOL IN HOT WATER; VERY SOL IN ALCOHOL, ETHER & ACETONE; SOL IN XYLENE | |

| Record name | 4-NITROANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000293 [mmHg] | |

| Record name | 4-Nitroanthranilic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3481 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

ORANGE PRISMS (DIL ALCOHOL) | |

CAS No. |

619-17-0 | |

| Record name | 4-NITROANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Amino-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=619-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitroanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000619170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-4-nitrobenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7789 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-amino-4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Nitroanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitroanthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.622 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITROANTHRANILIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7402082SS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-NITROANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

514 to 518 °F (decomposes) (NTP, 1992), 269 °C | |

| Record name | 4-NITROANTHRANILIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20750 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-NITROANTHRANILIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4114 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main metabolic pathways of 2-Amino-4-nitrobenzoic acid in mammals?

A1: this compound (2A4NBA) is a significant metabolite in the breakdown of 2,4-dinitrotoluene (2,4-DNT). In rats, 2A4NBA is primarily found in the urine, along with other metabolites like 4-(N-Acetyl)amino-2-nitrobenzoic acid, 2,4-dinitrobenzoic acid, and 2,4-dinitrobenzyl alcohol glucuronide. [, ] Interestingly, the ratio of these metabolites excreted can be dose-dependent and differ between sexes. [] Further studies show that 2A4NBA can be further metabolized into 2,4-diacetylaminobenzoic acid, which is then excreted in the bile. []

Q2: Does the metabolism of 2,4-DNT lead to mutagenic products? What is the role of 2A4NBA in this process?

A2: Research suggests that both oxidative and reductive metabolism of 2,4-DNT can result in mutagenic metabolites. [] While 2A4NBA itself exhibits mutagenicity in the Salmonella typhimurium TA98 assay, its potency is significantly enhanced in the presence of rat liver homogenate S9. [] This suggests that further metabolic transformation of 2A4NBA by liver enzymes might lead to even more mutagenic compounds.

Q3: How does the chemical structure of this compound influence its properties?

A3: The presence of both a carboxylic acid group and an amino group, alongside the nitro group, allows 2A4NBA to participate in various bonding interactions. [, , ] It can form salts with dialkylammonium cations, displaying significant hydrogen bonding that leads to layered supramolecular structures. [] In its sodium and potassium salts, 2A4NBA demonstrates diverse coordination modes with the metal ions, forming complex polymeric structures stabilized by hydrogen bonding and π-π interactions. []

Q4: Are there any reported methods for synthesizing this compound?

A4: Yes, one method involves the reduction of 2,4-dinitrobenzoic acid. Interestingly, the presence of the carboxylic acid group directs the reduction, preferentially yielding 2A4NBA over other possible reduction products. []

Q5: Can this compound be used in the synthesis of other materials?

A5: 2A4NBA can act as a ligand in the formation of metal-organic frameworks (MOFs). For example, a porous MOF, [Pb(H2ANBA)2]n, has been synthesized using 2A4NBA. [] In this structure, the unprotonated amino group and the deprotonated carboxylic acid group of 2A4NBA coordinate with lead ions, creating chains that are further assembled into a 3D porous framework through π-π interactions and hydrogen bonding. []

Q6: Are there any analytical techniques used specifically for detecting and quantifying this compound?

A6: While specific techniques for 2A4NBA aren't detailed in the provided abstracts, High-performance liquid chromatography (HPLC) has been used to analyze 2A4NBA alongside other metabolites of 2,4-DNT in urine samples. [, ] This method likely utilizes either UV-Vis or fluorescence detection, given the presence of chromophores in the molecule.

Q7: What are the potential environmental impacts of this compound, given its link to 2,4-DNT?

A7: While the provided research doesn't directly address the environmental impact of 2A4NBA, its presence as a metabolite of 2,4-DNT raises concerns. 2,4-DNT itself is known to be harmful to aquatic life and persists in the environment. [] Investigating the persistence and toxicity of 2A4NBA is crucial for understanding the full ecological impact of 2,4-DNT and its breakdown products.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.